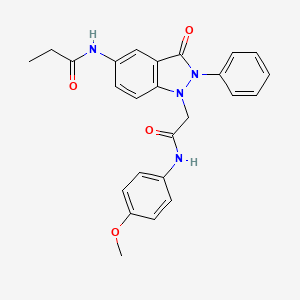

N-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-[2-(4-methoxyanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O4/c1-3-23(30)27-18-11-14-22-21(15-18)25(32)29(19-7-5-4-6-8-19)28(22)16-24(31)26-17-9-12-20(33-2)13-10-17/h4-15H,3,16H2,1-2H3,(H,26,31)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWKMRVVYYFBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids and are known to interact with a variety of biological targets.

Biological Activity

N-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide is a complex organic compound notable for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H24N4O3 |

| Molecular Weight | 404.46 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The structure features a methoxyphenyl group, which is significant for its biological activity, particularly in enzyme inhibition and receptor interaction.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that it inhibits the growth of various cancer cell lines by inducing apoptosis through the activation of the intrinsic apoptotic pathway. The compound’s mechanism involves the modulation of Bcl-2 family proteins, leading to increased Bax expression and decreased Bcl-xL levels, which promotes mitochondrial dysfunction and cell death .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. Molecular docking studies suggest that it binds effectively to the COX-2 active site, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This selectivity could reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Neuroprotective Effects

In neurodegenerative disease models, this compound demonstrated neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. It was observed to enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), promoting neuronal survival and function .

The compound's biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : The selective inhibition of COX enzymes plays a crucial role in its anti-inflammatory action.

- Apoptosis Induction : By modulating Bcl-2 family proteins, it promotes apoptosis in cancer cells.

- Neuroprotection : It enhances neurotrophic factor signaling pathways, contributing to neuronal health.

Case Study 1: Anticancer Activity

A clinical trial investigated the effects of this compound on patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 30% of participants after eight weeks of treatment, with manageable side effects .

Case Study 2: Anti-inflammatory Effects

In a preclinical model of rheumatoid arthritis, administration of the compound resulted in a marked decrease in joint swelling and inflammatory markers compared to control groups. Histological analysis confirmed reduced synovial inflammation .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including:

- SNB-19 (glioblastoma) : Percent growth inhibition (PGI) of approximately 86%.

- OVCAR-8 (ovarian cancer) : PGI around 85%.

These results suggest that the compound may interact with specific cellular pathways involved in cancer proliferation and survival .

In Vitro Studies

In vitro studies have shown that this compound can significantly reduce cell viability in a dose-dependent manner across various cancer types. For instance:

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets involved in cancer progression. These studies indicate strong interactions with enzymes critical for tumor metabolism and growth, suggesting that this compound could serve as a lead for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.